molecular formula C7H17NO B1584343 2-(N-Methyl-N-butylamino)ethanol CAS No. 2893-48-3

2-(N-Methyl-N-butylamino)ethanol

Cat. No. B1584343
Key on ui cas rn: 2893-48-3
M. Wt: 131.22 g/mol
InChI Key: YSNMZQFDMNKNFQ-UHFFFAOYSA-N
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Patent
US05652213

Procedure details

Hydrochloric acid (gas) was bubbled through a solution of 10.0 g (0.0762 mmol) of 2-(N-methyl-N-butylamino)ethanol in diethyl ether. The resultant solution was concentrated in vacuo to provide a gold oil.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[ClH:1].[CH3:2][N:3]([CH2:8][CH2:9][OH:10])[CH2:4][CH2:5][CH2:6][CH3:7]>C(OCC)C>[ClH:1].[CH3:2][N:3]([CH2:8][CH2:9][OH:10])[CH2:4][CH2:5][CH2:6][CH3:7] |f:3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
10 g
Type
reactant
Smiles
CN(CCCC)CCO
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The resultant solution was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to provide a gold oil

Outcomes

Product

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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